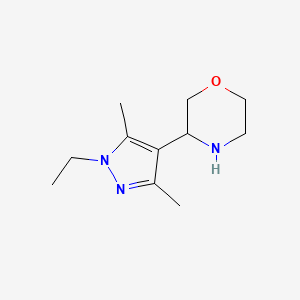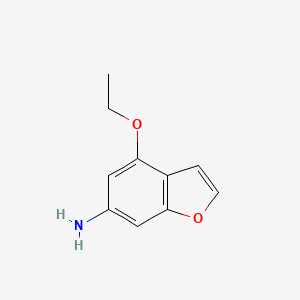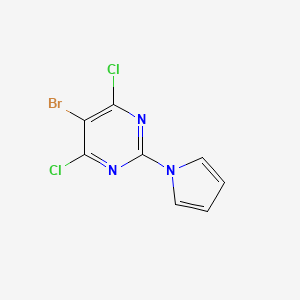
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanol is a complex organic compound with the molecular formula C17H20N2O It features a pyridine ring substituted with a pyrrolidine group, a phenyl group, and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Substitution with Pyrrolidine: The pyridine ring is then subjected to a nucleophilic substitution reaction with pyrrolidine under controlled conditions.
Addition of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Hydroxymethylation: Finally, the hydroxymethyl group is added through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a methyl group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)carboxylic acid.
Reduction: Formation of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanol involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings allow it to bind to various enzymes and receptors, potentially modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)carboxylic acid
- (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methane
- (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)ethanol
Uniqueness
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H20N2O |
|---|---|
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-phenylmethanol |
InChI |
InChI=1S/C17H20N2O/c1-13-11-16(19-9-5-6-10-19)18-12-15(13)17(20)14-7-3-2-4-8-14/h2-4,7-8,11-12,17,20H,5-6,9-10H2,1H3 |
Clé InChI |
KIZPGEOBGHZWLL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C(C2=CC=CC=C2)O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


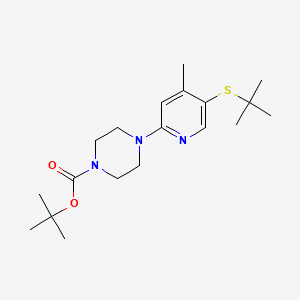
![6-Ethyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11803280.png)

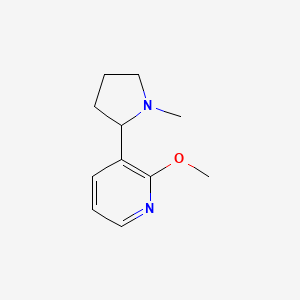
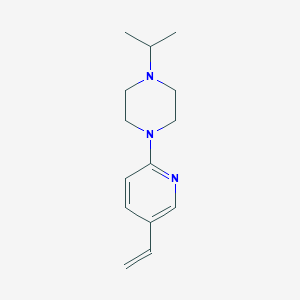

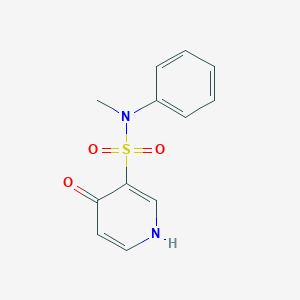
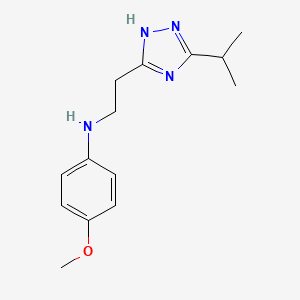
![8-Methylpyrido[2,3-d]pyridazine-5-thiol](/img/structure/B11803315.png)

